molecular formula C10H18N2O2S B13314075 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile

2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile

Cat. No.: B13314075
M. Wt: 230.33 g/mol
InChI Key: JXQYOHQFRWQDLF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The specific structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or ethyl group.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Substituted derivatives at the methanesulfonyl group.

Scientific Research Applications

2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Propylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with a propyl group instead of an ethyl group.

    2-(4-Isopropylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H18N2O2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(4-ethylpiperidin-2-yl)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C10H18N2O2S/c1-3-8-4-5-12-9(6-8)10(7-11)15(2,13)14/h8-10,12H,3-6H2,1-2H3

InChI Key

JXQYOHQFRWQDLF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(C1)C(C#N)S(=O)(=O)C

Origin of Product

United States

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